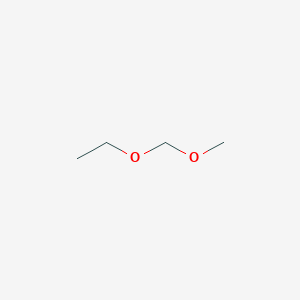

Ethoxymethoxymethane

Description

Properties

CAS No. |

22251-34-9 |

|---|---|

Molecular Formula |

C4H10O2 |

Molecular Weight |

90.12 g/mol |

IUPAC Name |

methoxymethoxyethane |

InChI |

InChI=1S/C4H10O2/c1-3-6-4-5-2/h3-4H2,1-2H3 |

InChI Key |

CHCLGECDSSWNCP-UHFFFAOYSA-N |

SMILES |

CCOCOC |

Canonical SMILES |

CCOCOC |

Other CAS No. |

22251-34-9 |

Synonyms |

ethoxymethoxymethane |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Ethoxymethoxymethane is widely used as a solvent in organic synthesis. Its ability to dissolve various compounds makes it essential for facilitating chemical reactions. It is particularly useful in the synthesis of complex organic molecules where solubility is crucial.

Biological Sample Preparation

This compound plays a vital role in preparing biological samples for analytical techniques such as chromatography and spectroscopy. Its solvent properties enhance the solubility of biological materials, making it easier to analyze complex mixtures.

Pharmaceutical Synthesis

In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds. Its role in drug formulation highlights its importance in developing new therapeutic agents.

Industrial Applications

Beyond research, this compound is utilized in the production of coatings, adhesives, and cleaning agents due to its effective solvent properties. This versatility makes it valuable in various industrial applications.

Case Study 1: Chromatographic Analysis

In a study focused on formaldehyde analysis in cosmetic products, this compound was used as a derivatizing agent. The study demonstrated that optimal conditions for simultaneous derivatization of formaldehyde were achieved using a mixture that included this compound, leading to improved detection sensitivity in gas chromatography-mass spectrometry (GC-MS) analyses .

Case Study 2: Solvent Efficacy

Research evaluating the efficacy of various solvents in organic synthesis highlighted this compound's superior ability to dissolve hydrophobic compounds compared to other common solvents . This property was particularly beneficial in synthesizing complex natural products.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Solvent for dissolving compounds and facilitating chemical reactions |

| Biological Sample Preparation | Used in chromatography and spectroscopy for enhanced solubility |

| Pharmaceutical Synthesis | Intermediate for bioactive compounds |

| Industrial Applications | Used in coatings, adhesives, and cleaning agents |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethoxymethoxymethane belongs to a class of ethers and acetals with diverse industrial applications. Below is a detailed comparison with structurally or functionally related compounds:

Dimethoxymethane (Methylal, C₃H₈O₂)

- Structure : Two methoxy groups attached to a central carbon.

- Properties : Lower molecular weight (76.09 g/mol) than this compound (104.15 g/mol), resulting in higher volatility but lower boiling point (42°C).

- Applications : Used as a solvent and fuel additive. However, this compound’s mixed substituents provide better solvation for lithium ions and lower viscosity , making it superior in battery electrolytes .

- Analytical Performance : In formaldehyde detection methods, both compounds show recoveries >89%, but this compound exhibits comparable precision (<12% RSD) at lower detection limits (0.005%) .

Diethoxymethane (Ethylal, C₅H₁₂O₂)

- Structure : Two ethoxy groups attached to a central carbon.

- Properties : Higher molecular weight (104.15 g/mol) but higher viscosity than this compound due to bulkier ethoxy groups.

- Applications: Less effective in lithium-ion batteries due to slower ion mobility. However, both compounds are used in fuel additives, with this compound showing better miscibility in methanol-gasoline blends .

1-Ethoxy-2-methoxyethane (C₅H₁₂O₂)

- Structure : Structural isomer of this compound, with methoxy and ethoxy groups on adjacent carbons.

Tetrahydrofuran (THF, C₄H₈O)

- Structure : Cyclic ether with a five-membered ring.

- Properties: Higher boiling point (66°C) and superior solvation power for polar molecules. However, this compound outperforms THF in ionic conductivity (critical for electrolytes) and thermal stability in non-aqueous systems .

Data Tables

Table 1: Key Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Viscosity (cP) | Ionic Conductivity (mS/cm) |

|---|---|---|---|---|

| This compound | 104.15 | ~90–95* | 0.6–0.8 | 4.5–5.0 |

| Dimethoxymethane | 76.09 | 42 | 0.4–0.5 | 3.0–3.5 |

| Diethoxymethane | 104.15 | 102 | 1.2–1.5 | 2.0–2.5 |

| Tetrahydrofuran | 72.11 | 66 | 0.55 | 3.8–4.2 |

*Estimated based on structural analogs .

Table 2: Analytical Performance in Formaldehyde Detection

| Compound | Recovery (%) | Precision (RSD%) | LOQ (%) |

|---|---|---|---|

| This compound | 89.6–106.6 | <12 | 0.005 |

| Dimethoxymethane | 90.1–105.3 | <12 | 0.005 |

| Diethoxymethane | 88.9–104.7 | <12 | 0.005 |

Data from validated HS-GC-MS methods .

Q & A

Q. What are the established synthesis methods for ethoxymethoxymethane, and how do reaction conditions influence yield?

this compound can be synthesized via acid-catalyzed reactions between methanol, ethanol, and formaldehyde under controlled conditions. For example, Cao et al. (2009) developed a method using methanol/ethanol mixtures with hydrochloric acid as a catalyst, achieving optimal yields at 60°C over 24 hours . Key variables include temperature, catalyst concentration, and reactant ratios. Researchers should validate purity using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR).

Q. How is EMM used as a derivative in formaldehyde detection, and what are its advantages in forensic analysis?

EMM forms via formaldehyde reaction with methanol/ethanol in acidic conditions, enabling indirect quantification of formaldehyde in complex matrices like cosmetics. This approach avoids formaldehyde’s volatility and matrix interference. For example, HS-GC-MS analysis of seized hair-straightener creams detected EMM as a formaldehyde derivative, with validation via fortified blank matrices (0.2% formaldehyde recovery) . Methodological rigor requires kinetic studies to optimize reaction time and temperature (e.g., 60°C for 30 minutes) .

Q. What safety protocols are critical when handling EMM in laboratory settings?

EMM is flammable and requires grounding, explosion-proof equipment, and non-sparking tools during handling . Personal protective equipment (PPE) must include gloves, goggles, and fume hoods to prevent inhalation or skin contact. Storage should adhere to fire safety standards (e.g., in ventilated, cool areas away from oxidizers) . Researchers must document risk assessments and emergency response plans in line with institutional guidelines.

Advanced Research Questions

Q. How can HS-GC-MS parameters be optimized to distinguish EMM from co-eluting compounds like methylal or ethylal?

Chromatographic resolution of EMM requires tailored column selection (e.g., polar capillary columns) and temperature programming. For instance, Ferrari Júnior et al. (2022) achieved baseline separation using a DB-WAX column (30 m × 0.25 mm ID) with a 40°C initial hold, ramping at 10°C/min to 200°C . Mass spectral libraries (e.g., NIST) should confirm EMM’s characteristic fragments (m/z 75, 91). Method validation must include specificity tests against structurally similar ethers .

Q. How should researchers resolve contradictions in EMM formation kinetics across studies?

Discrepancies in reaction rates (e.g., faster EMM formation in methanol vs. ethanol systems) may arise from solvent polarity or acid catalyst efficiency . Systematic replication under controlled conditions (pH, temperature gradients) is essential. Statistical tools like ANOVA can identify significant variables, while Arrhenius plots elucidate activation energy differences. Cross-referencing with peer-reviewed kinetic models (e.g., Cao et al., 2009) ensures robust interpretation .

Q. What role does EMM play in enhancing fuel solubility, and how can its physicochemical properties be leveraged in energy research?

EMM improves methanol/gasoline blend homogeneity by reducing phase separation, as demonstrated in solubility studies at varying temperatures (20–40°C) . Researchers should characterize EMM’s partition coefficients and Hansen solubility parameters to predict compatibility with alternative fuels (e.g., biodiesel). Computational modeling (e.g., COSMO-RS) can validate experimental data and guide formulation adjustments.

Methodological Considerations

- Data Validation : Always include quality control (QC) samples (e.g., fortified matrices) to confirm analytical accuracy .

- Ethical Reporting : Align with PRISMA or Cochrane guidelines for systematic reviews, ensuring transparency in data selection and bias assessment .

- Interdisciplinary Collaboration : Engage with forensic chemists, toxicologists, and chemical engineers to address multifaceted challenges in EMM applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.